3,4,5-トリメトキシフェノール

概要

説明

科学的研究の応用

Antiarol has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

作用機序

アンチアロールは、主にその抗酸化作用によって効果を発揮します。水素原子または電子を供与することによりフリーラジカルを捕捉し、活性酸素種を中和します。この活性は、細胞を酸化損傷から保護し、その潜在的な治療効果に貢献します。 その分子標的および経路には、酸化ストレス関連酵素の阻害と、炎症や細胞増殖に関連するシグナル伝達経路の調節が含まれます .

生化学分析

Biochemical Properties

The Trimethoxyphenyl (TMP) group in 3,4,5-Trimethoxyphenol serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

3,4,5-Trimethoxyphenol has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope

Molecular Mechanism

The molecular mechanism of 3,4,5-Trimethoxyphenol is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

合成経路と反応条件

アンチアロールは、ピロガロール(1,2,3-トリヒドロキシベンゼン)を、炭酸カリウムなどの塩基の存在下、ヨウ化メチルでメチル化することにより合成できます。この反応は、アセトンやジメチルスルホキシド(DMSO)などの有機溶媒中で還流条件下で行われるのが一般的です。 この反応により、最終生成物として3,4,5-トリメトキシフェノールが得られます .

工業的生産方法

アンチアロールの工業的生産には、Cochlospermum vitifoliumなどの天然源から化合物を抽出する工程が含まれます。 植物材料を溶媒抽出にかけ、その後、カラムクロマトグラフィーなどの精製工程を行い、アンチアロールを単離および精製します .

化学反応の分析

反応の種類

アンチアロールは、以下を含むさまざまな化学反応を起こします。

酸化: アンチアロールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、キノンを生成するために酸化することができます。

還元: アンチアロールの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: ルイス酸触媒の存在下での臭素によるハロゲン化または塩素ガスによる塩素化。

生成される主な生成物

酸化: 3,4,5-トリメトキシベンゾキノン生成。

還元: 3,4,5-トリメトキシシクロヘキサノール生成。

置換: 3,4,5-トリメトキシフェニルブロミドなどのハロゲン化誘導体生成。

科学研究への応用

アンチアロールには、以下を含むいくつかの科学研究への応用があります。

化学: さまざまな有機化合物の合成における前駆体として、および化学反応における試薬として使用されます。

生物学: その抗酸化作用とフリーラジカルを捕捉する可能性について研究されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。

類似化合物との比較

アンチアロールは、以下のような他のフェノール化合物と類似しています。

ピロガロール(1,2,3-トリヒドロキシベンゼン): アンチアロールの合成における前駆体。

没食子酸(3,4,5-トリヒドロキシ安息香酸): 抗酸化作用を持つ別のフェノール化合物。

シリンギク酸(4-ヒドロキシ-3,5-ジメトキシ安息香酸): 類似の抗酸化作用を持つフェノール酸。

アンチアロールは、芳香環上に3つのメトキシ基が置換された特有の置換パターンを持つため、他のフェノール化合物とは異なる化学的および生物学的性質を有しています .

生物活性

3,4,5-Trimethoxyphenol, also known as trimethoxyphenol or TMP, is a phenolic compound with significant biological activity. Found in various plant species, it has garnered attention for its potential therapeutic applications due to its antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 3,4,5-trimethoxyphenol, supported by experimental data and case studies.

Chemical Structure and Properties

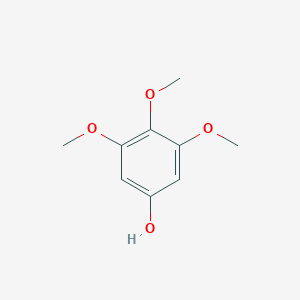

3,4,5-Trimethoxyphenol is characterized by three methoxy groups attached to a phenolic ring. Its chemical structure can be represented as:

This configuration contributes to its solubility and reactivity, influencing its biological interactions.

Table 1: Basic Properties of 3,4,5-Trimethoxyphenol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 3,4,5-trimethoxyphenol exhibits significant antioxidant properties. A study conducted by Shibata et al. (2021) demonstrated that TMP effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's antioxidant capacity was evaluated using several assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of 3,4,5-Trimethoxyphenol

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.6 |

| ABTS Scavenging | 12.8 |

Antimicrobial Activity

3,4,5-Trimethoxyphenol has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Plants Research found that TMP exhibited inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity.

Table 3: Antimicrobial Activity of 3,4,5-Trimethoxyphenol

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Properties

In addition to its antioxidant and antimicrobial activities, TMP has demonstrated anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Effects in Animal Models

In a controlled study involving rats subjected to oxidative stress via a high-fat diet, administration of TMP resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—compared to control groups. This supports the compound's role as an effective antioxidant in vivo.

Case Study 2: Antimicrobial Efficacy Against Biofilms

A recent investigation explored the efficacy of TMP against biofilm-forming bacteria. The results indicated that TMP not only inhibited biofilm formation but also disrupted established biofilms of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent against chronic infections.

The biological activities of 3,4,5-trimethoxyphenol can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing TMP to neutralize free radicals effectively.

- Enzyme Inhibition : TMP has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

- Membrane Disruption : The hydrophobic nature of TMP allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

特性

IUPAC Name |

3,4,5-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCDZPUMZAZMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214405 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-71-7 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of antiarol in nature?

A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.

Q2: Has antiarol shown any promising biological activities?

A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.

Q3: What is the chemical structure of antiarol?

A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.

Q4: What is the molecular formula and weight of antiarol?

A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.

Q5: How was the structure of antiarol first elucidated and confirmed?

A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].

Q6: Are there any known synthetic routes to produce antiarol?

A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].

Q7: Has antiarol been detected in biological samples, and if so, how?

A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。